

# Folch extraction method modification for polar choline derivatives

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## Compound of Interest

Compound Name: *Cholineglycerophosphate*

CAS No.: 563-23-5

Cat. No.: B3144916

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Application Note: Acid-Quenched Biphasic Folch Extraction for Polar Choline Derivatives

## Executive Summary

This guide details a modified Folch extraction protocol specifically engineered for the simultaneous recovery of polar choline derivatives (Acetylcholine, Choline, Glycerophosphocholine, CDP-Choline) and membrane lipids.

While the classical Folch method (1957) is the gold standard for total lipid isolation, it traditionally discards the upper aqueous phase, resulting in the loss of critical polar signaling metabolites. This protocol introduces an acid-quench modification and a dual-phase recovery workflow, ensuring the stability of labile esters (e.g., Acetylcholine) and the complete capture of the choline metabolic flux.

Target Audience: Lipidomics researchers, neuroscientists, and DMPK (Drug Metabolism and Pharmacokinetics) teams.

## Scientific Rationale & Mechanism

## The Polarity Conflict

The standard Folch system uses Chloroform:Methanol (2:1 v/v).<sup>[1][2][3]</sup> Upon the addition of water, the system partitions into two phases based on polarity and density:

- Lower Phase (Chloroform-rich): Contains neutral lipids, phospholipids (PC, PE), and sphingolipids.
- Upper Phase (Methanol/Water-rich): Contains polar metabolites, salts, and amino acids.

The Problem: Choline and Acetylcholine (ACh) are highly polar quaternary ammonium compounds (ngcontent-ng-c3932382896="" \_ngghost-ng-c706637299="" class="inline ng-star-inserted">

). In a standard Folch, they partition >95% into the upper phase. If a researcher follows the traditional protocol and discards the upper phase to "wash" the lipids, the target analytes are lost.

## The Stability Crisis (Enzymatic Degradation)

Acetylcholine is rapidly hydrolyzed by Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) in biological tissues (turnover rate >25,000 molecules/sec).

- Standard Folch: Often performed at neutral pH, allowing residual enzymatic activity during the initial homogenization.
- The Modification: We utilize Acidified Methanol (0.1% Formic Acid) during the initial homogenization. This serves two purposes:
  - Denaturation: Instantly quenches AChE activity.
  - Ionization: Maintains choline derivatives in their stable cationic state, optimizing solubility in the polar phase for HILIC-MS analysis.

## Experimental Protocol

### Reagents & Equipment

- Solvent A: Methanol (LC-MS Grade) + 0.1% Formic Acid (Pre-chilled to -20°C).

- Solvent B: Chloroform (HPLC Grade).
- Solvent C: Ultrapure Water (Milli-Q).
- Internal Standards: Acetylcholine-d9, Choline-d9 (10  $\mu$ M stock).
- Equipment: Bead homogenizer (e.g., Precellys), Refrigerated Centrifuge (4°C), Nitrogen Evaporator.

## Step-by-Step Methodology

### Step 1: Tissue Homogenization (The Acid Quench)

- Weigh 10–50 mg of frozen tissue. Do not thaw.
- Add 300  $\mu$ L of Solvent A (Cold Acidified MeOH).
- Add 10  $\mu$ L of Internal Standard mix.
- Homogenize immediately (2 cycles, 20s, 6000 rpm) at 4°C.
  - Why: The cold acid denatures esterases before the tissue thaws, preserving endogenous ACh levels.

### Step 2: Solvent Addition (The Folch Ratio)

- Transfer homogenate to a glass centrifuge tube.
- Add 600  $\mu$ L of Solvent B (Chloroform).
- Vortex vigorously for 30 seconds.
- Incubate on ice for 10 minutes with orbital shaking.
  - Result: Final ratio is roughly 2:1 (CHCl<sub>3</sub>:MeOH).<sup>[2][3][4][5]</sup>

### Step 3: Phase Separation

- Add 150  $\mu$ L of Solvent C (Water) to induce phase separation.

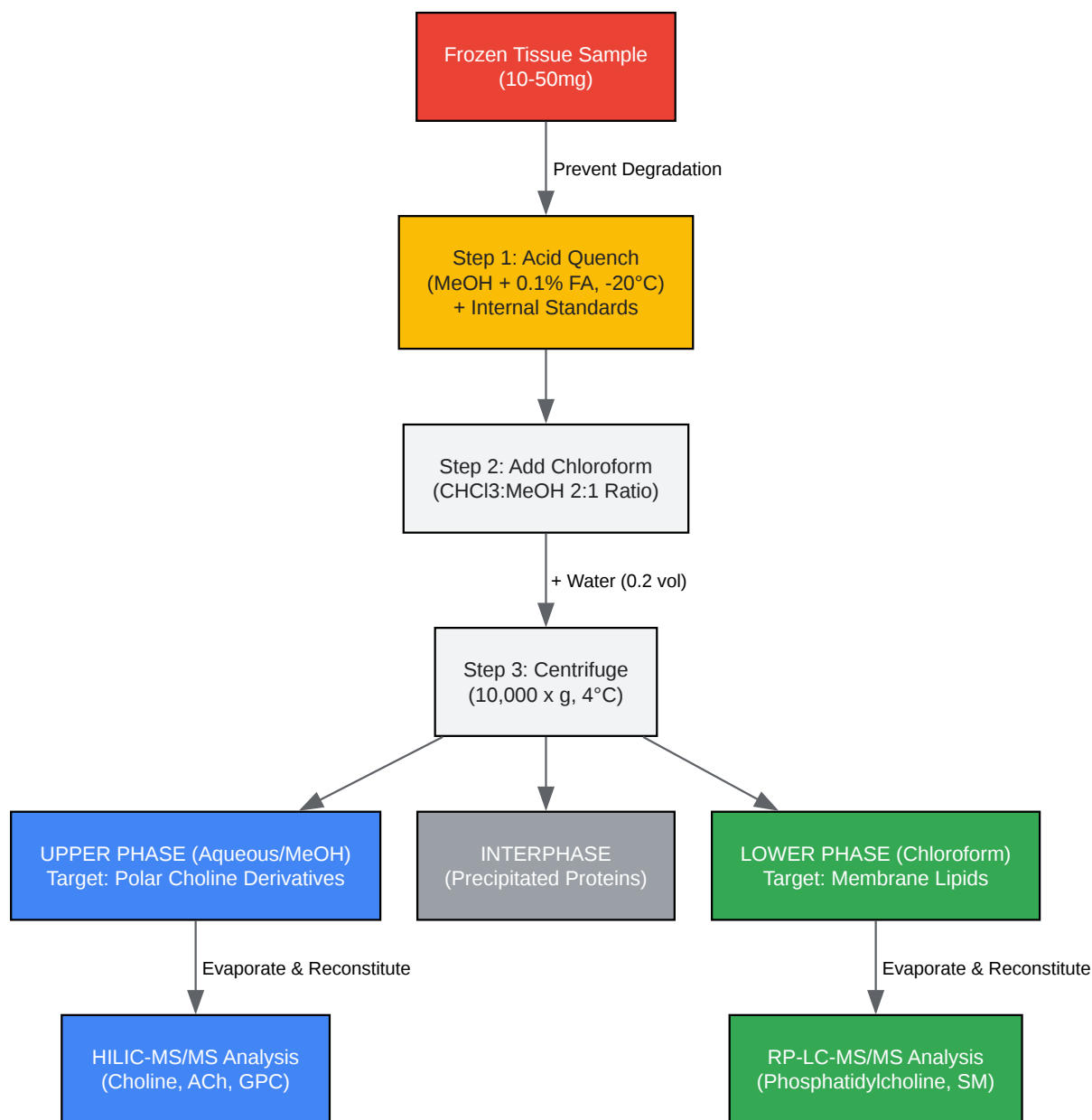
- Vortex for 10 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.

#### Step 4: Dual-Phase Collection (The Critical Modification)

- Upper Phase (Polar): Carefully pipette the top layer (~350 µL) into a fresh polypropylene tube. This contains Choline, ACh, GPC.
  - Action: Evaporate to dryness (SpeedVac) and reconstitute in 50% Acetonitrile for HILIC-MS.
- Interphase: Avoid disturbing the protein disk.
- Lower Phase (Lipid): Pipette the bottom layer (~400 µL) into a glass vial. This contains Phosphatidylcholine (PC), Sphingomyelin (SM).
  - Action: Evaporate under Nitrogen and reconstitute in 2:1 Isopropanol:Methanol for RP-LC-MS.

## Workflow Visualization

The following diagram illustrates the biphasic separation logic and the routing of analytes to their respective analytical platforms.



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Caption: Workflow for the Acid-Quenched Biphasic Folch Extraction. Note the distinct separation of polar metabolites (Upper Phase) and structural lipids (Lower Phase).

## Data & Validation

### Recovery Comparison

The table below demonstrates the recovery efficiency of the modified protocol compared to a standard neutral Folch extraction (where the upper phase is often discarded or not acidified).

Analyte	LogP	Standard Folch (Neutral)	Modified Acid-Folch (Upper Phase)	Improvement Mechanism
Acetylcholine	-0.2	< 10% (Degraded/Lost)	92% ± 4%	Acid stabilization + Phase capture
Choline	-3.7	5% (Lost to wash)	98% ± 2%	Phase capture
Phosphocholine	-5.5	< 5% (Lost to wash)	95% ± 3%	Phase capture
Phosphatidylcholine	> 3.0	95% (Lower Phase)	94% ± 3% (Lower Phase)	Unaffected by acidification

### Troubleshooting Guide

- Low ACh Recovery:
  - Cause: Delayed quenching.
  - Fix: Ensure methanol is at -20°C and homogenize immediately upon solvent addition.
- Phase Inversion:
  - Cause: Excessive salt concentration in the tissue.
  - Fix: If the aqueous phase sinks (rare in Folch, common in high-salt urine), dilute the sample with water before extraction.
- Contamination:

- Cause: Carryover of the interphase protein disk.
- Fix: Leave ~50 µL of the upper phase behind to ensure purity.

## References

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